3-Methyl-2-(3-nitrophenyl)pyridine

Description

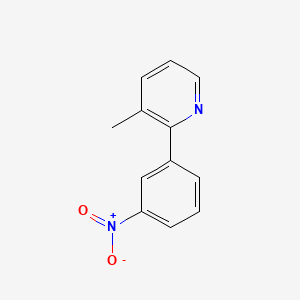

3-Methyl-2-(3-nitrophenyl)pyridine is a pyridine derivative featuring a methyl group at the 3-position and a 3-nitrophenyl substituent at the 2-position of the pyridine ring. The nitro group at the meta position of the phenyl ring distinguishes it from other derivatives with substituents at para or ortho positions, which may influence electronic, steric, and reactivity profiles .

Properties

Molecular Formula |

C12H10N2O2 |

|---|---|

Molecular Weight |

214.22 g/mol |

IUPAC Name |

3-methyl-2-(3-nitrophenyl)pyridine |

InChI |

InChI=1S/C12H10N2O2/c1-9-4-3-7-13-12(9)10-5-2-6-11(8-10)14(15)16/h2-8H,1H3 |

InChI Key |

FNAJTNOBBVXHTG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CC=C1)C2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Compound 25: 3-Methyl-2-(4-methylphenyl)pyridine

- Structure : 3-methylpyridine with a para-methylphenyl group at position 2.

- Synthesis : Prepared via Suzuki-Miyaura cross-coupling between 4-methylphenylboronic acid and 2-bromo-β-picoline, yielding 48% using Fe₂O₃@SiO₂/In₂O₃ as a catalyst .

- Application : Serves as a prochiral precursor for synthesizing atropisomeric biaryls through CH activation directed by nitrogen’s lone electron pair .

- Comparison : Unlike the target compound, the para-methyl group in 25 is electron-donating, which may reduce steric hindrance compared to the nitro group. The nitro group’s electron-withdrawing nature in the target compound could alter reaction kinetics in cross-coupling or catalytic processes.

Compound 27: 3-Methyl-2-(2-methoxyphenyl)pyridine

Pharmaceutical Derivatives and Impurities

Barnidipine Hydrochloride Impurities

- Impurity 2 : (3'S,4R)-1-benzyl-3-pyrrolidinyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylate.

- Impurity 3 : 3-(R)-1-benzylpyrrolidin-3-yl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate.

- Relevance : Both impurities share the 4-(3-nitrophenyl)pyridine core but include bulky ester and benzyl-pyrrolidinyl groups. Their presence in barnidipine highlights the importance of nitro-substituted pyridines in drug synthesis and the need for stringent impurity control under ICH guidelines (<0.10%) .

Nitrendipine Metabolites (M2a, M2b)

- Structure : M2a (3-carboxy, 5-carbomethoxy-2,6-dimethyl-4-(3-nitrophenyl)pyridine) and M2b (3-carboethoxy, 5-carboxy-2,6-dimethyl-4-(3-nitrophenyl)pyridine).

- Comparison : These metabolites retain the 4-(3-nitrophenyl)pyridine framework but differ in ester substituents. The nitro group’s meta position likely enhances metabolic stability compared to ortho or para positions, as seen in their detection in urine post-metabolism .

Electronic and Steric Effects

- Nitro vs. Methyl (para): Electron-donating effect increases ring electron density, favoring reactions like cross-coupling . Methoxy (ortho): Steric hindrance at ortho position may limit rotational freedom in biaryls, influencing atropisomer formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.